1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
CAS No.: 13118-11-1
Cat. No.: VC21337074
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 13118-11-1 |
---|---|
Molecular Formula | C18H25NO3 |
Molecular Weight | 303.4 g/mol |
IUPAC Name | (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3 |
Standard InChI Key | OVGMKPGXRHJNKJ-UHFFFAOYSA-N |
SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Canonical SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Appearance | Light-Yellow to Brown Oil |
Chemical Structure and Properties
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol. The compound has been assigned the CAS number 13118-11-1, which serves as its unique identifier in chemical databases. It features several key structural components: a 1-methylpyrrolidin-3-yl group, a cyclopentyl ring, a hydroxyl group, and a phenyl ring, all arranged around a central acetate moiety.
Physical and Chemical Properties
The compound's structural components contribute to its specific physicochemical properties, which are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C18H25NO3 |
Molecular Weight | 303.4 g/mol |
CAS Number | 13118-11-1 |
IUPAC Name | (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI Key | OVGMKPGXRHJNKJ-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Structural Identifiers
The compound can be represented using various chemical notations that are essential for database searches and chemical informatics. The InChI (International Chemical Identifier) representation is InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3, which provides a standardized way to represent the molecular structure.
Synthesis Methods
The synthesis of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves several chemical reactions and pathways. Understanding these synthetic routes is crucial for researchers aiming to produce this compound for further studies or applications.
General Synthetic Approach
The synthesis of this compound typically involves the reaction of cyclopentylmandelic acid with a sulfonyl compound. This forms the basis for multiple synthetic pathways that can be employed depending on the specific requirements and available starting materials.
Stereoselective Synthesis
For the stereoselective synthesis of the (R)-(R) isomer (CAS: 616866-21-8), a multi-step reaction process has been documented. This process involves three main steps :
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Initial reaction with lithium hexamethyldisilazane in hexane and tetrahydrofuran at -78°C for 1 hour, followed by an extended reaction period of 16 hours while gradually increasing the temperature from -78°C to 20°C.
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Treatment with potassium hydroxide in a water/methanol mixture at 65°C for 4 hours.
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Final reaction with 1,1'-carbonyldiimidazole in toluene to yield the desired product .
This stereoselective approach is particularly important when specific isomers of the compound are required for pharmaceutical applications, as stereochemistry can significantly impact biological activity and efficacy.
Biological Activity and Mechanism of Action
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate exhibits various biological activities, primarily related to its role as an intermediate in the synthesis of glycopyrrolate, an antimuscarinic agent.
Muscarinic Receptor Interaction
The compound's biological activity is linked to its structural similarity to glycopyrrolate, which acts as an antagonist at muscarinic acetylcholine receptors. The mechanism of action involves blocking the action of acetylcholine on these receptors, thereby reducing glandular secretions and relaxing smooth muscles. This property makes glycopyrrolate and related compounds valuable in treating various conditions involving excessive secretions or smooth muscle spasms.
Therapeutic Applications
As an intermediate in glycopyrrolate synthesis, 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate indirectly contributes to several therapeutic applications:
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Treatment of peptic ulcers by reducing gastric acid secretion
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Management of sialorrhea (excessive salivation)
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Control of hyperhidrosis (excessive sweating)
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Treatment of overactive bladder conditions
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Bronchodilation in respiratory conditions like chronic obstructive pulmonary disease (COPD)
These applications highlight the importance of this compound in the pharmaceutical industry, particularly in the development of antimuscarinic medications.
Pharmacokinetic Properties
The pharmacokinetic profile of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate provides insights into its absorption, distribution, metabolism, and excretion within biological systems.
Absorption and Distribution
The compound demonstrates high gastrointestinal absorption and is capable of crossing the blood-brain barrier, indicating potential central nervous system effects. These properties are summarized in the following table:
Pharmacokinetic Parameter | Characteristic |
---|---|
Gastrointestinal Absorption | High |
Blood-Brain Barrier Permeability | Yes |
CYP Inhibition | CYP2D6 Inhibitor |
The ability to cross the blood-brain barrier is particularly noteworthy, as it suggests potential central nervous system effects that could be relevant for both therapeutic applications and potential side effects.
Metabolism and Excretion
As a CYP2D6 inhibitor, the compound may interfere with the metabolism of other drugs that are substrates for this enzyme. This potential for drug interactions is an important consideration for researchers developing pharmaceutical applications involving this compound or its derivatives.
Comparative Analysis with Similar Compounds
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate shares structural and functional similarities with several related compounds, including other cyclopentyl mandelic acid derivatives and pyrrolidinyl esters.
Structural Analogues
Several structural analogues have been identified, including:
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1-methylpyrrolidin-3-yl cyclopentylphenylglycolate
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α-Cyclopentyl-mandelic Acid 1-Methyl-3-pyrrolidinyl Ester
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1-Methylpyrrolidin-3-yl -2-cyclopentylhydroxyphenylacetate
These compounds differ in small structural details but share core functional groups that contribute to similar chemical and biological properties.
Salt Forms
The hydrochloride salt of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (CAS: 13118-10-0) has a molecular formula of C18H26ClNO3 and a molecular weight of 339.9 g/mol. Salt forms are often used to improve the stability, solubility, or bioavailability of the parent compound in pharmaceutical formulations.
Research Findings and Case Studies
Several research studies have investigated the properties and applications of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate and its related compounds.
Respiratory Effects Study
A study investigating the bronchodilatory effects of various glycopyrrolate-related compounds, including 1-methylpyrrolidin derivatives, demonstrated significant improvements in airway resistance and lung function in animal models. These findings suggest therapeutic potential for managing asthma and COPD.
Toxicological Assessment
Toxicological research has shown that while the compound exhibits beneficial pharmacological effects, it also poses risks of side effects typical of anticholinergic agents, such as dry mouth and blurred vision. These side effects are attributed to the compound's action on muscarinic receptors throughout the body.
Comparative Analysis with Glycopyrrolate
A comparative study between glycopyrrolate and its related compounds, including 1-methylpyrrolidin-3-yl 2-cyclopentyl derivatives, demonstrated that while glycopyrrolate is effective, the derivatives showed enhanced receptor selectivity and reduced side effects in certain experimental models. This finding highlights the potential for developing improved antimuscarinic agents based on structural modifications of these compounds.
Chemical Reactions and Analysis
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions due to its functional groups, making it valuable in organic synthesis and pharmaceutical development.
Oxidation and Reduction Reactions
The compound contains multiple functional groups that can participate in oxidation and reduction reactions. The hydroxyl group can be oxidized to a ketone, while various reduction reactions can target the ester or other functional groups. These transformations are crucial for generating derivatives with modified properties or for incorporating the compound into larger molecular structures.
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